molecular formula C6H9N3O3 B1521368 2-Amino-4,6-dimethoxypyrimidin-5-ol CAS No. 267224-18-0

2-Amino-4,6-dimethoxypyrimidin-5-ol

Cat. No.: B1521368
CAS No.: 267224-18-0
M. Wt: 171.15 g/mol
InChI Key: HNNIWFQDRBHOFK-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxypyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dimethoxypyrimidin-5-ol can be synthesized from 2-amino-4,6-dihydroxypyrimidine. The process involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at a temperature of 150°C for 10 hours, achieving a conversion rate of 87.7% and selectivity of 40.5% .

Industrial Production Methods: An alternative industrial method involves using malononitrile as a raw material. This method employs special solvents and specific catalysts to facilitate reactions such as imidization, cyanamide substitution, and aromatic cyclization. This process is environmentally friendly, with minimal waste production and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dimethoxypyrimidin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Methylation: Dimethyl carbonate is commonly used as a methylating agent.

    Catalysts: Potassium carbonate and phase transfer catalysts like tetrabutyl ammonium bromide are frequently used.

Major Products Formed: The primary product formed from these reactions is this compound itself, with potential derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual methoxy groups, which confer distinct chemical reactivity and biological activity compared to its hydroxyl or chloro-substituted counterparts. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-amino-4,6-dimethoxypyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-11-4-3(10)5(12-2)9-6(7)8-4/h10H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNIWFQDRBHOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)N)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668594
Record name 2-Amino-4,6-dimethoxypyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267224-18-0
Record name 2-Amino-4,6-dimethoxypyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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